molecular formula C13H10N2O4S2 B7575523 3-[(4-Cyanophenyl)methylsulfamoyl]thiophene-2-carboxylic acid

3-[(4-Cyanophenyl)methylsulfamoyl]thiophene-2-carboxylic acid

Cat. No. B7575523
M. Wt: 322.4 g/mol
InChI Key: CEXLELRIUFLULL-UHFFFAOYSA-N
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Description

3-[(4-Cyanophenyl)methylsulfamoyl]thiophene-2-carboxylic acid is a chemical compound that belongs to the class of sulfonamide compounds. It has been widely used in scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 3-[(4-Cyanophenyl)methylsulfamoyl]thiophene-2-carboxylic acid is not fully understood. However, it is believed to act as a competitive inhibitor of carbonic anhydrase, which is an enzyme that catalyzes the reversible conversion of carbon dioxide and water to bicarbonate and protons. By inhibiting this enzyme, the compound can reduce the production of bicarbonate, which can lead to a decrease in the pH of the extracellular fluid.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(4-Cyanophenyl)methylsulfamoyl]thiophene-2-carboxylic acid have been studied extensively. It has been shown to have potent inhibitory activity against carbonic anhydrase, which can lead to a decrease in the pH of the extracellular fluid. This can have various physiological effects, such as reducing the production of gastric acid, increasing the excretion of bicarbonate, and decreasing the intraocular pressure.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[(4-Cyanophenyl)methylsulfamoyl]thiophene-2-carboxylic acid in lab experiments include its high yield and purity, which can be easily achieved through recrystallization. It is also a versatile building block for the synthesis of various biologically active compounds. However, the limitations include its potential toxicity and the need for careful handling and storage.

Future Directions

There are several future directions for the research on 3-[(4-Cyanophenyl)methylsulfamoyl]thiophene-2-carboxylic acid. One of the directions is the development of new carbonic anhydrase inhibitors based on this compound, which can have potential applications in the treatment of various diseases. Another direction is the investigation of the potential toxicity and environmental impact of this compound, which can provide valuable information for its safe handling and disposal. Additionally, the use of this compound in the synthesis of new materials with unique properties can also be explored.
Conclusion:
In conclusion, 3-[(4-Cyanophenyl)methylsulfamoyl]thiophene-2-carboxylic acid is a chemical compound that has potential applications in various fields, such as medicinal chemistry, biochemistry, and materials science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can provide valuable insights into its potential applications and contribute to the advancement of science and technology.

Synthesis Methods

The synthesis of 3-[(4-Cyanophenyl)methylsulfamoyl]thiophene-2-carboxylic acid involves the reaction of 4-cyanobenzylamine with thiophene-2-carboxylic acid to form the intermediate compound, which is then treated with chlorosulfonic acid to form the final product. The yield of the final product is high, and the purity can be easily achieved through recrystallization.

Scientific Research Applications

3-[(4-Cyanophenyl)methylsulfamoyl]thiophene-2-carboxylic acid has been extensively used in scientific research due to its potential applications in various fields. It has been used as a building block for the synthesis of various biologically active compounds, such as sulfonamide-based inhibitors of carbonic anhydrase, which have potential applications in the treatment of glaucoma, epilepsy, and cancer.

properties

IUPAC Name

3-[(4-cyanophenyl)methylsulfamoyl]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4S2/c14-7-9-1-3-10(4-2-9)8-15-21(18,19)11-5-6-20-12(11)13(16)17/h1-6,15H,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEXLELRIUFLULL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNS(=O)(=O)C2=C(SC=C2)C(=O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Cyanophenyl)methylsulfamoyl]thiophene-2-carboxylic acid

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